Dcmgp
Description
Dcmgp (dephosphorylated-uncarboxylated Matrix Gla-Protein) is a post-translationally modified variant of Matrix Gla-Protein (MGP), a vitamin K-dependent protein critical for inhibiting vascular calcification. MGP exists in multiple isoforms depending on phosphorylation and carboxylation status, with this compound representing a functionally inactive form due to the absence of both modifications . Elevated plasma levels of this compound are strongly associated with cardiovascular diseases (e.g., arterial stiffness, coronary calcification) and chronic kidney disease, serving as a biomarker for vitamin K deficiency and impaired vascular health .
MGP requires γ-carboxylation (mediated by vitamin K) to bind calcium ions and inhibit ectopic mineralization. In this compound, the lack of carboxylation and phosphorylation renders it incapable of calcium chelation, contributing to pathological calcification. Clinical studies have established reference intervals for plasma this compound (e.g., 300–600 nM in healthy adults), with deviations indicating disease progression or therapeutic inefficacy .
Properties
CAS No. |
93602-72-3 |
|---|---|
Molecular Formula |
C76H146O15 |
Molecular Weight |
1300 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[(3-hydroxy-2-tetradecyloctadecanoyl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]methyl 3-hydroxy-2-tetradecyloctadecanoate |
InChI |
InChI=1S/C76H146O15/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-63(77)61(55-51-47-43-39-35-31-27-23-19-15-11-7-3)73(85)87-59-65-67(79)69(81)71(83)75(89-65)91-76-72(84)70(82)68(80)66(90-76)60-88-74(86)62(56-52-48-44-40-36-32-28-24-20-16-12-8-4)64(78)58-54-50-46-42-38-34-30-26-22-18-14-10-6-2/h61-72,75-84H,5-60H2,1-4H3/t61?,62?,63?,64?,65-,66-,67+,68+,69+,70+,71-,72-,75-,76-/m1/s1 |
InChI Key |
LFRXCNXVZHVRSE-VXQQBBDLSA-N |
SMILES |
CCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC)C(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)COC(=O)C(CCCCCCCCCCCCCC)C(CCCCCCCCCCCCCCC)O)O)O)O)O)O)O)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC)C(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C(CCCCCCCCCCCCCC)C(CCCCCCCCCCCCCCC)O)O)O)O)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC)C(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)COC(=O)C(CCCCCCCCCCCCCC)C(CCCCCCCCCCCCCCC)O)O)O)O)O)O)O)O |
Synonyms |
6,6'-di-O-corynomycoloyl-alpha-D-galactopyranosyl-alpha-D-galactopyranoside 6,6'-di-O-corynomycolyl galactopyranosyl-galactopyranoside DCMGP |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Dcmgp belongs to the family of vitamin K-dependent proteins. Below, it is compared to two closely related compounds: carboxylated MGP (cMGP) and osteocalcin .
Table 1: Structural and Functional Comparison
Key Research Findings
Functional Contrast with cMGP :
- This compound lacks the γ-carboxylation required for calcium binding, unlike cMGP, which effectively inhibits hydroxyapatite crystal growth in vascular tissues .
- In a cohort study, patients with this compound levels >600 nM exhibited 3.2-fold higher risk of cardiovascular events compared to those with cMGP-dominant profiles .
Comparison with Osteocalcin: Both proteins are vitamin K-dependent but differ in tissue specificity: this compound is vascular, while osteocalcin is bone-derived.
Analytical Challenges: this compound quantification requires mass spectrometry or ELISA with antibodies specific to non-carboxylated epitopes, similar to osteocalcin assays. Cross-reactivity between uncarboxylated proteins remains a limitation .
Regulatory and Industrial Implications
- Biosimilarity Assessment : this compound’s structural complexity necessitates adherence to EMA/CHMP guidelines for biosimilars, which emphasize comparative analyses of post-translational modifications and functional assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
